molecular formula C11H7ClN2O B13895909 1-Acetyl-2-chloroindole-3-carbonitrile

1-Acetyl-2-chloroindole-3-carbonitrile

Cat. No.: B13895909
M. Wt: 218.64 g/mol
InChI Key: FSJZOJIUQSBDQN-UHFFFAOYSA-N
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Description

1-Acetyl-2-chloroindole-3-carbonitrile is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and industry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-2-chloroindole-3-carbonitrile typically involves the reaction of 2-chloroindole with acetic anhydride and a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction parameters are carefully monitored and controlled to maintain consistency and quality of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-2-chloroindole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as alkyl, aryl, or heteroaryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and organometallic reagents are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

1-Acetyl-2-chloroindole-3-carbonitrile has several scientific research applications, including:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties and functions.

Mechanism of Action

The mechanism of action of 1-acetyl-2-chloroindole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Acetylindole-3-carbonitrile: Similar structure but lacks the chloro group, leading to different reactivity and biological activity.

    2-Chloroindole-3-carbonitrile: Similar structure but lacks the acetyl group, affecting its chemical properties and applications.

    1-Acetyl-2-bromoindole-3-carbonitrile:

Uniqueness: 1-Acetyl-2-chloroindole-3-carbonitrile is unique due to the presence of both the acetyl and chloro groups, which confer specific chemical properties and reactivity. These functional groups allow for a wide range of chemical modifications and applications, making the compound a versatile intermediate in synthetic chemistry and a valuable candidate for drug discovery and development.

Properties

Molecular Formula

C11H7ClN2O

Molecular Weight

218.64 g/mol

IUPAC Name

1-acetyl-2-chloroindole-3-carbonitrile

InChI

InChI=1S/C11H7ClN2O/c1-7(15)14-10-5-3-2-4-8(10)9(6-13)11(14)12/h2-5H,1H3

InChI Key

FSJZOJIUQSBDQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C1Cl)C#N

Origin of Product

United States

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